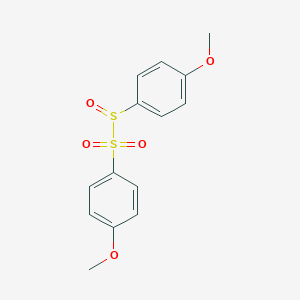
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane is an organic compound characterized by the presence of two methoxyphenyl groups attached to a trioxo-disulfane core
Méthodes De Préparation
The synthesis of 1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane typically involves the reaction of 4-methoxyphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methoxyphenyl thiol and sulfur dioxide in the presence of an oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the trioxo-disulfane core to simpler sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Applications De Recherche Scientifique
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism by which 1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane exerts its effects involves the interaction with cellular components, leading to oxidative stress and cell death. The compound can generate reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA. This oxidative stress can trigger pathways such as ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Comparaison Avec Des Composés Similaires
1,2-Bis(4-methoxyphenyl)-1,1,2-trioxo-1lambda~6~,2lambda~4~-disulfane can be compared with other similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: This compound shares the methoxyphenyl groups but differs in the core structure, which affects its reactivity and applications.
1,2-Bis(4-methoxyphenyl)ethyne: This compound has an ethyne core instead of a trioxo-disulfane core, leading to different chemical properties and uses.
The uniqueness of this compound lies in its trioxo-disulfane core, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
13737-19-4 |
|---|---|
Formule moléculaire |
C14H14O5S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfinylbenzene |
InChI |
InChI=1S/C14H14O5S2/c1-18-11-3-7-13(8-4-11)20(15)21(16,17)14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
XXLPZNCHBXXTOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


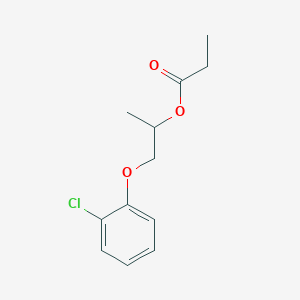
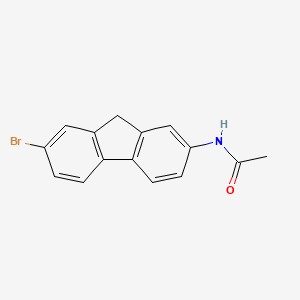
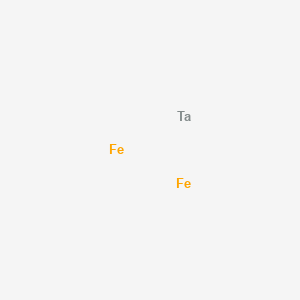

![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
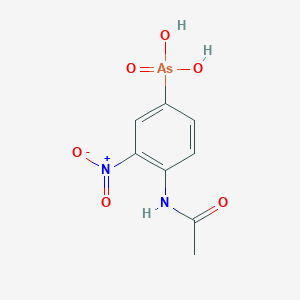

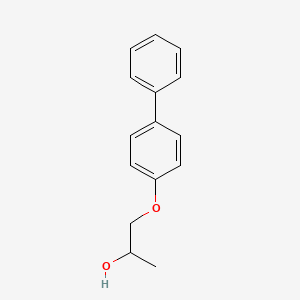
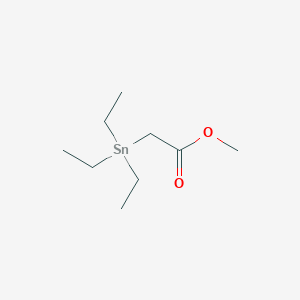

![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

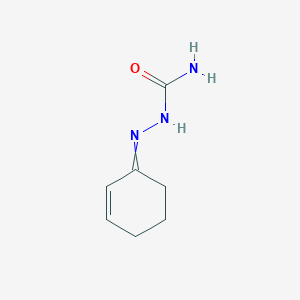
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
